molecular formula C20H16ClN3O2S B2451799 N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide CAS No. 897460-97-8

N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide

Cat. No.: B2451799
CAS No.: 897460-97-8
M. Wt: 397.88
InChI Key: UASIGYCEBSSIDD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

Research has shown that compounds bearing the imidazo[2,1-b]thiazole scaffold, including derivatives similar to N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide, have been synthesized and tested for cytotoxicity against human cancer cell lines. These compounds have shown potential as inhibitors in cancer cell lines, indicating their relevance in cancer research and drug development (Ding et al., 2012).

Structural Analysis

Studies have also focused on the structural analysis of similar compounds. For instance, the crystal structure of related imidazo[2,1-b][1,3]thiazole derivatives has been analyzed, providing insights into the molecular configuration and potential interaction mechanisms (Akkurt et al., 2010).

Biological Activities

The synthesis of mesoionic derivatives with the imidazo[2,1-b]thiazole framework has been reported, demonstrating various biological activities such as monoamine oxidase inhibition, succinate dehydrogenase inhibition, anti-convulsant, and antibacterial properties. This highlights the compound's potential in neurological and antimicrobial research fields (2022).

Antioxidant and Anti-inflammatory Properties

Novel derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research contributes to understanding the compound's potential in addressing oxidative stress-related diseases and inflammation-related conditions (Koppireddi et al., 2013).

Antimicrobial Evaluation

Several studies have focused on the antimicrobial properties of imidazo[2,1-b]thiazole derivatives. These compounds have been tested for antibacterial and antifungal activities, indicating their potential use as chemotherapeutic agents in combating various microbial infections (Dangi et al., 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-26-17-8-2-13(3-9-17)18-11-24-16(12-27-20(24)23-18)10-19(25)22-15-6-4-14(21)5-7-15/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UASIGYCEBSSIDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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